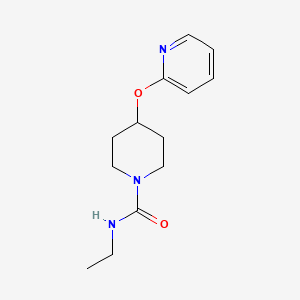

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Description

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a piperidine-based carboxamide compound featuring a pyridin-2-yloxy substituent at the 4-position of the piperidine ring and an ethyl group on the carboxamide nitrogen.

Properties

IUPAC Name |

N-ethyl-4-pyridin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-2-14-13(17)16-9-6-11(7-10-16)18-12-5-3-4-8-15-12/h3-5,8,11H,2,6-7,9-10H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMNCWDLJYRLTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves the reaction of 4-(pyridin-2-yloxy)piperidine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation or crystallization .

Chemical Reactions Analysis

Hydrogenation of the Pyridyl Ether Moiety

The pyridine ring in the pyridin-2-yloxy group can undergo catalytic hydrogenation to form a piperidine derivative. This reaction is critical for modifying the compound’s aromaticity and enhancing solubility.

Reaction Conditions

| Catalyst System | Solvent | Temperature | Pressure (H₂) | Yield | Source |

|---|---|---|---|---|---|

| PtO₂/Pd-C in AcOH | AcOH | 55°C | Balloon | 98% | |

| 5% Rh/Al₂O₃ in HOAc | HOAc | RT | 50 psi | – | |

| Pd/C in EtOH/HOAc | EtOH | 80°C | 4 MPa | 60% |

Mechanism :

-

The pyridine ring is reduced to piperidine via adsorption of hydrogen onto the catalyst surface.

-

Acidic solvents (e.g., AcOH) protonate the pyridine nitrogen, facilitating electron-deficient aromatic ring activation .

Nucleophilic Substitution at the Ether Oxygen

The pyridin-2-yloxy group may participate in nucleophilic substitution reactions, particularly under basic conditions.

Example Reaction :

Replacement of the pyridin-2-yloxy group with amines or alcohols:

Key Factors :

-

Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF, DMSO).

Carboxamide Hydrolysis

The ethyl carboxamide group can undergo hydrolysis to form a carboxylic acid under acidic or basic conditions.

Pathways :

-

Acidic Hydrolysis :

\text{RCONHEt} \xrightarrow{H₃O^+, Δ} \text{RCOOH} + \text{EtNH₃^+} -

Basic Hydrolysis :

\text{RCONHEt} \xrightarrow{OH^-, Δ} \text{RCOO^-} + \text{EtNH₂}

Optimization Insights :

-

Prolonged heating (e.g., reflux in 6M HCl or NaOH) is typically required due to the stability of the carboxamide bond .

Piperidine Ring Functionalization

The piperidine nitrogen can undergo alkylation or acylation to introduce additional substituents.

Example Reactions :

-

Alkylation :

-

Acylation :

Conditions :

Coordination Chemistry

The pyridine nitrogen and carboxamide oxygen may act as ligands for metal ions (e.g., Pd, Pt), enabling catalytic applications or complex formation.

Hypothesized Interactions :

-

Pyridine N → Metal coordination in cross-coupling reactions.

Oxidative Reactions

The pyridin-2-yloxy group is susceptible to oxidation, particularly at the ortho and para positions relative to the ether oxygen.

Potential Products :

-

Epoxidation (if conjugated double bonds exist).

-

Formation of N-oxides under mild oxidizing conditions (e.g., H₂O₂, mCPBA).

Stability Under Physiological Conditions

Scientific Research Applications

Cancer Therapy

Mechanism of Action

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide has been investigated for its role as a selective inhibitor of the extracellular signal-regulated kinase 5 (ERK5). The ERK5 pathway is implicated in cellular proliferation and survival, making it a target for cancer therapies. Research indicates that this compound can inhibit ERK5 activity, leading to reduced tumor cell proliferation and migration .

Case Studies

A study demonstrated that modifications to the piperidine structure could enhance the potency of ERK5 inhibitors. For instance, introducing small alkyl groups at specific positions on the piperidine ring improved binding affinity and selectivity towards ERK5 . Additionally, compounds derived from this compound exhibited promising results in preclinical models of various cancers, including breast and lung cancer .

Cardiovascular Applications

Calcium Channel Modulation

this compound derivatives have shown potential in modulating calcium channels, particularly T-type calcium channels. These channels play a crucial role in cardiac function and vascular smooth muscle contraction. In studies involving spontaneously hypertensive rats, oral administration of related compounds resulted in lowered blood pressure without inducing reflex tachycardia, a common side effect associated with traditional calcium channel blockers .

Pharmacological Evaluation

The pharmacological evaluation of these compounds revealed that structural modifications significantly influence their efficacy as antihypertensive agents. For example, the introduction of specific alkyl substituents enhanced their inhibitory activity against T-type calcium channels .

Neurological Disorders

Alzheimer's Disease Research

Recent advancements have suggested that this compound may have applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds featuring piperidine moieties are being explored for their ability to inhibit cholinesterase and reduce amyloid-beta aggregation, both of which are critical factors in Alzheimer's pathology .

Multi-targeted Approach

Research indicates that derivatives of this compound can exhibit multi-targeted effects by simultaneously inhibiting multiple pathways involved in neurodegeneration. This approach is particularly promising for developing more effective treatments for Alzheimer's disease by targeting both cholinergic deficits and amyloid pathology .

Summary Table: Applications of this compound

Mechanism of Action

The mechanism of action of N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Core Structural Features and Modifications

The compound shares a piperidine-1-carboxamide backbone with several analogs, but variations in substituents significantly influence its physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Molecular Comparisons

Physicochemical Properties

Pharmacokinetic Considerations

Biological Activity

N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a pyridinyl ether. Its structural attributes contribute to its biological activity, particularly in modulating nitric oxide (NO) production and influencing inflammatory responses.

The compound's primary mechanism involves the modulation of nitric oxide synthesis. Nitric oxide acts as a signaling molecule with roles in various physiological processes, including vasodilation and immune response modulation. In macrophages, NO mediates tumoricidal and bactericidal actions, enhancing the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, which are critical in inflammatory pathways .

Antimicrobial and Anticancer Properties

Recent studies have indicated that this compound exhibits promising antimicrobial and anticancer activities. The compound has been investigated for its ability to inhibit key cellular pathways involved in cancer progression, specifically targeting kinases associated with cell cycle regulation .

Table 1: Summary of Biological Activities

Study 1: Anticancer Activity

A study assessing the anticancer properties of this compound demonstrated that it induced apoptosis in various cancer cell lines. The compound was shown to arrest the cell cycle at the G2/M phase, highlighting its potential as a chemotherapeutic agent .

Study 2: Inflammatory Response

Another investigation focused on the compound's role in inflammation. It was found to enhance the production of pro-inflammatory cytokines, suggesting a dual role in modulating both immune response and inflammation. This characteristic could be leveraged for therapeutic strategies in inflammatory diseases .

Research Findings

Research has indicated that the compound's structural modifications can significantly influence its biological activity. For instance, variations in the piperidine ring or the introduction of different substituents on the pyridine moiety can alter pharmacokinetic properties and efficacy against specific targets .

Table 2: Structure-Activity Relationship

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-ethyl-4-(pyridin-2-yloxy)piperidine-1-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : React 4-hydroxypiperidine with 2-chloropyridine under basic conditions (e.g., NaH in THF) to introduce the pyridin-2-yloxy group .

- Step 2 : Carboxamide formation via reaction with ethyl isocyanate or activated carbonyl intermediates. Purification by column chromatography (silica gel, EtOAc/hexane) and characterization via -NMR and LC-MS are critical to confirm structure and purity .

Q. How should researchers handle and store This compound safely?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .

- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent hydrolysis or oxidation. Monitor stability via periodic HPLC analysis .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Single-crystal X-ray diffraction (SCXRD) for absolute stereochemistry (e.g., monoclinic P2/c space group parameters as in related piperidine carboxamides ).

- Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and -NMR for detecting impurities .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of This compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target receptors (e.g., NK-1 or CGRP receptors, as seen in structurally similar compounds ).

- QSAR Studies : Correlate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with activity data from in vitro assays .

Q. What structural modifications enhance the compound’s pharmacokinetic profile?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the ethyl group with cyclopropylmethyl to improve metabolic stability (as demonstrated in related piperidine carboxamides ).

- Solubility Optimization : Introduce polar groups (e.g., hydroxyl or fluorinated moieties) while monitoring logP via shake-flask method .

Q. How can researchers resolve contradictions in pharmacological data for this compound?

- Methodological Answer :

- Dose-Response Analysis : Perform in vivo assays (e.g., tail-flick test for CNS activity) across multiple concentrations to identify non-linear effects .

- Off-Target Screening : Use high-throughput kinase panels or GPCR arrays to rule out non-specific interactions .

Q. What strategies validate the compound’s mechanism of action in neurological disorders?

- Methodological Answer :

- Receptor Binding Assays : Radioligand displacement studies (e.g., -substance P for NK-1 receptor affinity) .

- Functional MRI : Track cerebral blood flow changes in rodent models to assess CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.